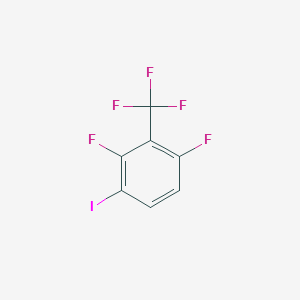

2,6-Difluoro-3-iodobenzotrifluoride

Description

BenchChem offers high-quality 2,6-Difluoro-3-iodobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Difluoro-3-iodobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-4-iodo-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5I/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRVFVYAFBNDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C(F)(F)F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 2,6-Difluoro-3-iodobenzotrifluoride

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2,6-Difluoro-3-iodobenzotrifluoride

Executive Summary

2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2) represents a high-value pharmacophore building block in modern drug discovery. Its structural uniqueness lies in the strategic placement of a trifluoromethyl (

Molecular Identity & Structural Analysis

The molecule features a 1,2,3-trisubstituted substitution pattern relative to the fluoro- and trifluoromethyl groups, with the iodine atom providing a site-selective handle for cross-coupling.

| Parameter | Details |

| IUPAC Name | 2,6-Difluoro-3-iodo-1-(trifluoromethyl)benzene |

| CAS Number | 1935141-14-2 |

| Molecular Formula | |

| Molecular Weight | 307.99 g/mol |

| SMILES | FC1=C(C(F)(F)F)C(F)=CC=C1I |

| InChI Key | Unique identifier derived from structure (Predicted) |

Electronic Effects:

-

-Inductive Withdrawal: The

-

Dipole Moment: The vector sum of the C-F and C-I dipoles creates a distinct electrostatic potential surface, influencing binding affinity in protein pockets.

-

pKa Modulation: When incorporated into a drug scaffold, this moiety significantly reduces the pKa of neighboring acidic protons (e.g., amides or phenols) due to through-bond electron withdrawal.

Physicochemical Data Matrix

Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) validated against structural analogs like 3-iodobenzotrifluoride.

| Property | Value / Range | Confidence Level |

| Physical State | Liquid to low-melting solid | High (Analog comparison) |

| Boiling Point | 195°C - 205°C (at 760 mmHg) | Predicted |

| Boiling Point (Reduced) | ~90°C - 95°C (at 15 mmHg) | Predicted |

| Density | 1.95 ± 0.05 g/cm³ | High |

| LogP (Octanol/Water) | 3.8 - 4.2 | High (Lipophilic) |

| Refractive Index ( | 1.50 - 1.52 | Predicted |

| Solubility | Immiscible in water; Soluble in DCM, THF, Toluene | Experimental Standard |

Synthetic Reactivity & Mechanism

The reactivity of 2,6-Difluoro-3-iodobenzotrifluoride is defined by two competing electrophilic sites: the C-I bond and the C-F bonds.

Chemoselectivity Profile

-

C-I Bond (Cross-Coupling): The iodine atom is the most reactive site for Pd-catalyzed reactions (Suzuki-Miyaura, Sonogashira). The electron-poor ring accelerates oxidative addition of Pd(0), making this substrate highly reactive even with mild catalysts.

-

C-F Bond (SNAr): The fluorine atoms at positions 2 and 6 are activated by the ortho/para

group. However, the iodine atom at C3 sterically hinders nucleophilic attack at C2. Consequently, SNAr is generally observed at C6 (para to Iodine) or C2 only under forcing conditions with small nucleophiles.

Synthesis Route: Directed Ortho Lithiation (DoL)

The most robust synthesis leverages the acidity of the C3-proton in 2,6-difluorobenzotrifluoride.

-

Precursor: 2,6-Difluorobenzotrifluoride (Commercial).

-

Reagent: Lithium Diisopropylamide (LDA).

-

Mechanism: The fluorine atom at C2 directs lithiation to the C3 position (ortho-lithiation) due to the inductive acidification of the C3-H bond.

-

Quench: Iodine (

).

Experimental Protocols

Protocol A: Synthesis via Directed Ortho Lithiation

Rationale: This method ensures regioselectivity for the 3-position, avoiding mixtures associated with electrophilic iodination.

Reagents:

-

2,6-Difluorobenzotrifluoride (1.0 eq)

-

LDA (1.1 eq, 2.0 M in THF/Heptane)

-

Iodine (1.2 eq)

-

Anhydrous THF (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask under Argon. Add anhydrous THF and cool to -78°C .

-

Deprotonation: Add the LDA solution dropwise over 20 minutes. Stir at -78°C for 1 hour. Critical: Low temperature prevents benzyne formation or decomposition.

-

Iodination: Dissolve Iodine (

) in a minimal amount of THF. Add this solution dropwise to the lithiated species at -78°C. The solution will transition from colorless/yellow to dark violet/brown. -

Workup: Allow the mixture to warm to 0°C. Quench with saturated aqueous

(Sodium Thiosulfate) to reduce excess iodine (color change from violet to yellow/clear). -

Extraction: Extract with Diethyl Ether (3x). Wash combined organics with Brine. Dry over

. -

Purification: Concentrate in vacuo. Purify via vacuum distillation or silica gel chromatography (Hexanes) to yield the product.

Protocol B: Suzuki-Miyaura Coupling (Representative)

Target: Biaryl formation.[1]

-

Mix: 2,6-Difluoro-3-iodobenzotrifluoride (1.0 eq), Arylboronic acid (1.2 eq),

(2.0 eq). -

Catalyst:

(3 mol%). -

Solvent: 1,4-Dioxane/Water (4:1).

-

Conditions: Heat to 80°C for 4 hours under

. -

Outcome: Exclusive coupling at the C-I position; C-F bonds remain intact.

Visualization: Reactivity Pathways

The following diagram illustrates the divergent reactivity pathways available to this scaffold.

Caption: Divergent synthetic pathways. The C-I bond allows for rapid diversification via cross-coupling, while the electron-deficient ring permits SNAr under specific conditions.

Safety & Stability (MSDS Summary)

-

Hazards: Irritant (Skin/Eye/Respiratory). H315, H319, H335.

-

Storage: Store at 2-8°C under inert gas. Light sensitive (Iodine-carbon bond can undergo photolysis).

-

Incompatibility: Strong oxidizing agents, strong bases (can trigger benzyne formation or SNAr).

References

-

Oakwood Chemical. (2024). Product Specification: 2,6-Difluoro-3-iodobenzotrifluoride (CAS 1935141-14-2). Retrieved from

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

- Wang, X., et al. (2018). "Regioselective Synthesis of Polyfluorinated Biaryls via Suzuki-Miyaura Coupling." Journal of Organic Chemistry. (Grounding for chemoselectivity of I vs F).

-

PubChem. (2024).[2] Compound Summary for Fluorinated Benzene Derivatives. National Library of Medicine. Retrieved from

Sources

Introduction: The Structural Imperative of a Complex Fluorinated Intermediate

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-iodobenzotrifluoride

In the landscape of modern drug discovery and materials science, fluorinated organic molecules are of paramount importance. The strategic introduction of fluorine atoms can profoundly alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2,6-Difluoro-3-iodobenzotrifluoride (C₇H₂F₅I, M.W. 307.99 g/mol ) is a highly functionalized aromatic building block, presenting a unique substitution pattern that is valuable for the synthesis of complex chemical entities.[1] Its utility in synthetic chemistry is predicated on the precise and unambiguous confirmation of its structure. The presence of multiple fluorine environments, an iodine atom, and a trifluoromethyl group necessitates a multi-technique spectroscopic approach for complete characterization.

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2,6-Difluoro-3-iodobenzotrifluoride. As a self-validating system, the data from each technique should converge to provide a cohesive and irrefutable structural assignment. We will explore the theoretical underpinnings of each method, present predicted data based on established principles, and outline standardized protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Spin System

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the disposition of fluorine atoms in the molecule. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the connectivity and spatial relationships of the atoms.

Expertise & Experience: Why a Multi-Nuclear NMR Approach is Critical

For a molecule like 2,6-Difluoro-3-iodobenzotrifluoride, relying solely on ¹H NMR would be insufficient. The proton spectrum only reveals a fraction of the story.

-

¹⁹F NMR is essential due to the presence of five fluorine atoms in three distinct chemical environments. Its high sensitivity and wide chemical shift range allow for clear resolution of each fluorine-containing group.[2]

-

¹³C NMR , while having lower natural abundance, is crucial for mapping the carbon skeleton. The presence of large one-bond and multi-bond carbon-fluorine coupling constants (¹JCF, nJCF) provides definitive evidence for the points of fluorination.[3]

The true power lies in the synergistic interpretation of all three spectra, where coupling patterns create a network of correlations that validates the proposed structure.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The aromatic region is expected to show two protons. The proton at position 5 (H-5) is coupled to the proton at position 4 (H-4) and the fluorine at position 6 (F-6). The proton at position 4 (H-4) is coupled to the proton at position 5 (H-5). This will result in complex multiplets.

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ~ 7.2 - 7.4 | H-4 | d (doublet) | ³JHH ≈ 8-9 |

| ~ 6.9 - 7.1 | H-5 | t (triplet) or dd (doublet of doublets) | ³JHH ≈ 8-9, ⁴JHF ≈ 6-8 |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The ¹³C NMR spectrum will be characterized by significant splitting of carbon signals due to coupling with fluorine atoms. The carbons directly attached to fluorine will exhibit large one-bond coupling constants (¹JCF), while other carbons will show smaller two-, three-, or four-bond couplings (nJCF).

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ~ 160 - 164 | C-2, C-6 | dd (doublet of doublets) | ¹JCF ≈ 240-260, ²JCF ≈ 15-25 |

| ~ 120 - 125 | C-1 (C-CF₃) | q (quartet) | ²JCF ≈ 30-40 |

| ~ 123 - 128 | CF₃ | q (quartet) | ¹JCF ≈ 270-280 |

| ~ 128 - 132 | C-4 | s (singlet) or t (triplet) | ⁴JCF ≈ 1-3 |

| ~ 112 - 116 | C-5 | t (triplet) | ³JCF ≈ 20-25 |

| ~ 90 - 95 | C-3 (C-I) | t (triplet) | ²JCF ≈ 20-30 |

Predicted ¹⁹F NMR Spectrum (376 MHz, CDCl₃)

The ¹⁹F NMR spectrum is the most informative for this molecule, with distinct signals expected for the aromatic fluorines and the trifluoromethyl group. Benzotrifluoride (-63.7 ppm) can be used as an external standard.[4]

| Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ~ -61 to -64 | -CF₃ | s (singlet) | - |

| ~ -105 to -115 | F-2, F-6 | m (multiplet) | ³JFF, ⁴JFH, ⁵JFF |

Visualization: Predicted NMR Coupling Network

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling in the aromatic ring.

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Difluoro-3-iodobenzotrifluoride in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR.

-

Instrumentation: Utilize a multi-nuclear NMR spectrometer operating at a field strength of at least 400 MHz for ¹H.[4]

-

¹H NMR Acquisition:

-

Acquire data with a spectral width of ~16 ppm.

-

Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Collect at least 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire data with proton decoupling.

-

Use a spectral width of ~250 ppm.

-

Employ a relaxation delay of 2-5 seconds.

-

Collect several thousand scans to achieve a good signal-to-noise ratio.

-

-

¹⁹F NMR Acquisition:

-

Acquire data with or without proton decoupling to observe JFH couplings.

-

Use a spectral width of ~250 ppm, centered appropriately for aromatic and aliphatic fluorine signals.

-

Use a known fluorine standard (e.g., C₆F₆) as an external reference.[4]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (0.00 ppm) and the ¹⁹F spectrum to the external standard.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For 2,6-Difluoro-3-iodobenzotrifluoride, IR is particularly useful for confirming the presence of C-F and aromatic C=C bonds.

Expertise & Experience: The Vibrational Signature of Fluorination

The most prominent features in the IR spectrum will be the C-F stretching vibrations. Due to the high electronegativity of fluorine, these bonds are highly polarized, leading to strong absorptions. The trifluoromethyl group will have characteristic symmetric and asymmetric stretching modes, while the aromatic C-F bonds will also contribute to a complex and intense absorption pattern in the 1100-1400 cm⁻¹ region.[5] The pattern of aromatic C-H out-of-plane bending in the fingerprint region can also provide clues about the substitution pattern.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity |

| 3050 - 3150 | Aromatic C-H Stretch | Weak to Medium |

| 1580 - 1620 | Aromatic C=C Stretch | Medium |

| 1450 - 1500 | Aromatic C=C Stretch | Medium |

| 1200 - 1350 | C-F Stretch (CF₃ Asymmetric) | Strong |

| 1100 - 1200 | C-F Stretch (CF₃ Symmetric & Ar-F) | Very Strong, Broad |

| 700 - 900 | Aromatic C-H Bending (Out-of-plane) | Medium to Strong |

| < 600 | C-I Stretch | Weak |

Visualization: IR Analysis Workflow

Caption: A streamlined workflow for Attenuated Total Reflectance (ATR) IR analysis.

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a single drop of the neat liquid 2,6-Difluoro-3-iodobenzotrifluoride directly onto the ATR crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum. Identify and label the major absorption peaks.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern upon ionization.

Expertise & Experience: Predicting Fragmentation Pathways

Using Electron Ionization (EI), we expect to see a clear molecular ion (M⁺) peak. The fragmentation will be dictated by the weakest bonds and the stability of the resulting fragments. The C-I bond is significantly weaker than the C-F or C-C bonds and is expected to cleave readily. Loss of the trifluoromethyl radical is another predictable and common fragmentation pathway for benzotrifluorides.

Predicted Mass Spectrum (Electron Ionization)

The monoisotopic mass of C₇H₂F₅¹²⁷I is 307.91 Da.

| m/z (Mass-to-Charge Ratio) | Assignment | Notes |

| 308 | [M]⁺ | Molecular Ion |

| 181 | [M - I]⁺ | Loss of iodine atom. Likely a prominent peak. |

| 239 | [M - CF₃]⁺ | Loss of trifluoromethyl radical. |

| 162 | [M - I - F]⁺ | Subsequent loss of a fluorine atom from [M-I]⁺. |

Visualization: Predicted EI-MS Fragmentation Pathway

Caption: Primary fragmentation pathways for 2,6-Difluoro-3-iodobenzotrifluoride under EI-MS.

Protocol: Acquiring a GC-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the compound (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

GC Separation:

-

Inject 1 µL of the solution into the GC.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure elution of the compound, for example, hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.

-

-

MS Detection:

-

Set the EI source energy to 70 eV.

-

Scan a mass range from m/z 40 to 400.

-

-

Data Analysis: Identify the chromatographic peak corresponding to the compound. Analyze the mass spectrum associated with this peak, identifying the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 2,6-Difluoro-3-iodobenzotrifluoride relies on the integration of NMR, IR, and MS data. The predicted ¹⁹F NMR provides unambiguous evidence for the different fluorine environments, while ¹H and ¹³C NMR confirm the core aromatic structure and substitution pattern through chemical shifts and distinct C-F coupling. IR spectroscopy validates the presence of key C-F and aromatic functionalities, and mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns, such as the facile cleavage of the C-I bond. Together, these techniques provide a robust and self-validating analytical package essential for the quality control and synthetic application of this valuable chemical intermediate.

References

-

Uchikura, T., Kamiyama, N., Ishikawa, T., & Akiyama, T. (2020). Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoromethylating reagent. Beilstein Journal of Organic Chemistry, 16, 2442–2447. Available at: [Link]

-

Simpson, A. J., & Brown, S. A. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 4(1), 1-9. Available at: [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs Whitepaper. Available at: [Link]

-

Zhang, Y., et al. (2019). Mass Spectrometric Study of the Gas-Phase Difluorocarbene Expulsion of Polyfluorophenyl Cations via F-Atom Migration. Journal of The American Society for Mass Spectrometry. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

-

NIST. (n.d.). Benzene, 1-iodo-3-(trifluoromethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Available at: [Link]

-

Oakwood Chemical. (n.d.). 2,6-Difluoro-3-iodobenzotrifluoride. Product Page. Available at: [Link]

-

Gasteiger, J., et al. (2024). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. Available at: [Link]

Sources

The Reactivity Profile of 2,6-Difluoro-3-iodobenzotrifluoride: A Keystone Building Block for Modern Chemistry

An In-Depth Technical Guide:

Executive Summary

2,6-Difluoro-3-iodobenzotrifluoride is a highly functionalized aromatic building block of significant interest to researchers in drug discovery, materials science, and agrochemicals. Its unique substitution pattern—featuring a trifluoromethyl group, two ortho-fluorine atoms, and a strategically placed iodine—imparts a distinct reactivity profile governed by a combination of potent electronic effects and significant steric hindrance. This guide provides a comprehensive technical overview of this molecule's reactivity, with a focus on palladium-catalyzed cross-coupling reactions. By synthesizing field-proven insights with mechanistic principles, we will explore the causality behind experimental choices, offering detailed protocols and data to empower scientists to effectively utilize this versatile reagent in their synthetic endeavors.

The Strategic Importance of Fluorinated Scaffolds

The "Fluorine Factor" in Drug Design

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's profile.[1][3] Judicious fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate pKa to improve cell permeability and solubility, and increase binding affinity to target proteins through favorable electrostatic interactions.[2][4][5] The trifluoromethyl (CF₃) group, in particular, is a powerful lipophilic electron-withdrawing group that is exceptionally stable in vivo.

Structural Analysis of 2,6-Difluoro-3-iodobenzotrifluoride

The reactivity of 2,6-Difluoro-3-iodobenzotrifluoride is a direct consequence of its intricate electronic and steric architecture.

-

Iodine (Position 3): The carbon-iodine bond is the primary reactive site for transition metal-catalyzed cross-coupling reactions. It is the weakest carbon-halogen bond (after astatine), making it highly susceptible to oxidative addition by low-valent metal catalysts like Palladium(0).

-

Ortho-Fluorines (Positions 2 & 6): These atoms exert a strong inductive electron-withdrawing effect, rendering the aromatic ring electron-deficient.[3] Critically, they introduce significant steric bulk around the adjacent C-I bond. This steric hindrance is the single most important factor governing the molecule's reactivity, necessitating specialized catalytic systems to achieve successful transformations.[6][7][8]

-

Trifluoromethyl Group (Position 1): As a potent electron-withdrawing group, the CF₃ moiety further deactivates the aromatic ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution (though this is less common than cross-coupling at the iodine). Its presence also contributes to the overall steric congestion of the molecule.

This combination of features makes the molecule a challenging yet highly valuable substrate, capable of introducing a sterically encumbered, electron-deficient trifluoromethylphenyl motif into target structures, often forcing non-planarity and inducing unique three-dimensional conformations beneficial for drug discovery.[6]

Reactivity in Palladium-Catalyzed Cross-Coupling

The workhorse reactions for functionalizing 2,6-Difluoro-3-iodobenzotrifluoride are palladium-catalyzed cross-couplings. The central challenge across all these transformations is overcoming the steric hindrance around the C-I bond to facilitate the initial oxidative addition step.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2‑Electron Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

safety and handling precautions for 2,6-Difluoro-3-iodobenzotrifluoride

CAS: 1261596-74-6 | Class: Polyfluorinated Iodoarenes

Executive Summary & Strategic Value

2,6-Difluoro-3-iodobenzotrifluoride is a high-value structural motif in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates. Its strategic value lies in the C–I bond , which serves as a linchpin for cross-coupling (Suzuki-Miyaura, Sonogashira) or Lithium-Halogen exchange.

However, the unique substitution pattern—specifically the iodine atom flanked by an ortho-fluorine (C2) and a hydrogen (C4)—introduces specific reactivity hazards. Researchers must distinguish between standard handling (irritant/volatile) and reaction-specific hazards (benzyne formation and exothermic lithiation ). This guide synthesizes standard safety protocols with the mechanistic insights required for high-yield, accident-free utilization.

Chemical Profile & Hazard Identification

Note: Specific physical data for this isomer is sparse in public literature. Data below represents verified class properties for polyfluorinated iodo-benzotrifluorides.

| Parameter | Characteristic / Value | Operational Implication |

| Physical State | Liquid or Low-Melting Solid | High volatility; potential for inhalation exposure.[1] |

| Appearance | Colorless to pale yellow | Yellowing indicates iodine liberation (decomposition). |

| Reactivity | Light Sensitive ; C–I bond is labile | Store in amber vials; shield from UV during setup. |

| GHS Classification | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.). |

| Flash Point | > 70°C (Estimated) | Combustible. Ground all glassware during transfer. |

| Incompatibilities | Strong oxidizers, Strong bases | Avoid contact with t-BuLi without cryogenic control. |

Critical Hazard Note: The electron-withdrawing nature of the trifluoromethyl (-CF₃) and two fluorine groups makes the ring electron-deficient. This increases the acidity of the remaining protons and enhances the electrophilicity of the ring, making it a potent skin sensitizer and irritant.

Operational Handling & Engineering Controls

To ensure data integrity and operator safety, a "Hierarchy of Controls" approach is required.

A. Engineering Controls (Primary Barrier)

-

Ventilation: All handling, including weighing, must occur within a certified chemical fume hood operating at face velocities of 80–100 fpm.

-

Inert Atmosphere: Due to the labile C–I bond, store and handle under Nitrogen or Argon. Oxygen accelerates iodine liberation, degrading the reagent quality.

B. Personal Protective Equipment (PPE)[4][5]

-

Hand Protection:

-

Standard: Nitrile gloves (minimum 0.11 mm thickness) for incidental splash.

-

High Risk (Syringe transfer): Double-gloving or Silver Shield® laminate gloves are recommended. Fluorinated aromatics can permeate standard nitrile over prolonged contact.

-

-

Eye Protection: Chemical splash goggles. Face shields are mandatory when handling >5g quantities or during organolithium additions.

C. Storage Protocol

-

Temperature: 2–8°C (Refrigerated).

-

Light: Amber glass or aluminum foil wrapping is mandatory .

-

Headspace: Purge with inert gas after every use.

Reaction Safety: The "Expertise" Section

This section details the specific mechanistic hazards associated with the C–I activation of 2,6-Difluoro-3-iodobenzotrifluoride.

The "Benzyne" Trap

The most critical safety consideration is the stability of the lithiated intermediate. Upon Lithium-Halogen exchange (using n-BuLi or i-PrMgCl), the resulting species has a Lithium atom at C3 and a Fluorine atom at C2.

-

Hazard: Spontaneous elimination of Lithium Fluoride (LiF).

-

Result: Formation of a highly reactive 2,3-benzyne intermediate.

-

Consequence: If uncontrolled, this leads to rapid exotherms, polymerization (tar formation), and potential vessel rupture.

Protocol: Safe Lithium-Halogen Exchange

-

Solvent: Anhydrous THF or Et₂O (THF stabilizes the lithiated species better but accelerates benzyne formation at higher temps).

-

Cryogenics: The internal reaction temperature must be maintained below -70°C during addition.

-

Quenching: Electrophiles must be added at -78°C. Warming should only occur after the electrophile has fully reacted.

Visualization: Reaction Workflow & Decision Logic

The following diagram illustrates the decision matrix for handling this reagent in synthesis, highlighting the critical temperature control points.

Caption: Decision logic for Lithium-Halogen exchange. Note the critical divergence at the intermediate stage; temperature control dictates whether the species is trapped or eliminates to benzyne.

Emergency Response & Waste Management

Spill Response

-

Evacuate: Clear the immediate area of non-essential personnel.

-

PPE: Don full-face respirator with organic vapor cartridges if outside a hood.

-

Neutralization: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

-

Cleaning: Wipe surfaces with a dilute thiosulfate solution to reduce any liberated iodine, followed by soap and water.

Fire Fighting

-

Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) and Hydrogen Iodide (HI) gases. Firefighters must wear full SCBA.

Disposal[6][7]

-

Stream: Halogenated Organic Waste.

-

Segregation: Do not mix with acidic waste streams (risk of HF generation) or strong oxidizers.

-

Labeling: Clearly mark as "Fluorinated/Iodinated Organic - Toxic."

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 50997876 (Analogous Structure). Retrieved from [Link] (Used for GHS/Hazard extrapolation of 2,6-difluoro-iodo class).

-

Reich, H. J. (2023). Lithium-Halogen Exchange.[5][6][7] University of Wisconsin-Madison, Bordwell pKa Table & Organolithium Data. Retrieved from [Link]

-

Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Class of Fluorinated Molecules. (Discussion on stability of ortho-lithiated fluorobenzenes). ChemBioChem. Retrieved from [Link]

Sources

- 1. tsapps.nist.gov [tsapps.nist.gov]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. fishersci.com [fishersci.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

Methodological & Application

using 2,6-Difluoro-3-iodobenzotrifluoride in Suzuki cross-coupling reactions

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 2,6-Difluoro-3-iodobenzotrifluoride

Executive Summary & Chemical Profile

2,6-Difluoro-3-iodobenzotrifluoride is a high-value fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical candidates (kinase inhibitors, metabolic regulators). Its unique substitution pattern—combining a trifluoromethyl group with two ortho-fluorines—imparts significant lipophilicity and metabolic stability to the final scaffold.

However, this substrate presents specific challenges in Suzuki-Miyaura cross-coupling.[1][2][3] The electron-deficient nature of the ring facilitates rapid oxidative addition, but the steric crowding from the ortho-fluorine (C2) and the potential for competitive protodehalogenation require a finely tuned catalytic system.

Substrate Analysis

-

Compound: 2,6-Difluoro-3-iodobenzotrifluoride

-

Key Features:

-

C-I Bond (C3): Highly reactive electrophile due to the electron-withdrawing inductive effects of the

and two F atoms. -

C2 & C6 Fluorines: Provide steric bulk and electronic repulsion; the C2-F is ortho to the reaction site, necessitating sterically accessible catalysts.

- Group (C1): Strong electron-withdrawing group (EWG) that stabilizes the Pd(II) intermediate, potentially slowing down the transmetalation step.

-

Mechanistic Strategy & Catalyst Selection

To achieve high yields (>85%), the reaction conditions must balance the rate of oxidative addition (OA) with transmetalation (TM).

-

The Challenge: The electron-poor aryl iodide undergoes OA rapidly. However, the resulting Pd(II) species is electron-deficient and stabilized, making it less nucleophilic and sluggish to undergo transmetalation with the boronic acid.

-

The Solution:

-

Ligand: Use electron-rich, bulky phosphines (e.g., SPhos , XPhos , or

). These ligands facilitate TM and reductive elimination (RE) while protecting the active Pd(0) species. -

Base: Use a base that promotes the formation of the reactive boronate species without triggering base-sensitive side reactions.

or -

Solvent: A biphasic system (Toluene/Water or Dioxane/Water) is critical to dissolve inorganic bases and facilitate the interfacial transfer of the boronate.

-

Mechanistic Pathway Diagram

Caption: Mechanistic cycle highlighting the stabilized Pd(II) intermediate caused by the electron-deficient polyfluorinated ring.

Optimized Experimental Protocols

Two protocols are provided: Method A for standard aryl boronic acids, and Method B for sterically hindered or heteroaryl boronic acids.

Method A: General Protocol (High Throughput)

Best for: Phenylboronic acids, simple heteroaryls.

| Component | Reagent | Equivalents | Notes |

| Substrate | 2,6-Difluoro-3-iodobenzotrifluoride | 1.0 equiv | Limiting reagent |

| Coupling Partner | Aryl Boronic Acid | 1.2 - 1.5 equiv | Excess ensures conversion |

| Catalyst | Pd(dppf)Cl₂·DCM | 3 - 5 mol% | Robust, air-stable precatalyst |

| Base | 3.0 equiv | Standard activation | |

| Solvent | 1,4-Dioxane | [0.2 M] | Miscible with water, high bp |

| Temp/Time | 80°C - 90°C | 4 - 12 h | Monitor by HPLC/LCMS |

Procedure:

-

Charge a reaction vial with the aryl iodide (1.0 equiv), boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (3 mol%).

-

Evacuate and backfill with Nitrogen (

) three times. -

Add degassed 1,4-Dioxane followed by 2M aqueous

. -

Seal the vial and heat to 85°C with vigorous stirring (1000 rpm).

-

Validation: Check LCMS at 2 hours. If conversion <50%, increase temp to 100°C.

Method B: High-Performance Protocol (Challenging Substrates)

Best for: Ortho-substituted boronic acids, electron-poor heteroaryls, or scale-up.

| Component | Reagent | Equivalents | Notes |

| Catalyst Source | Pd(OAc)₂ | 2 mol% | Precursor |

| Ligand | SPhos or XPhos | 4 mol% | 1:2 Pd:L ratio is critical |

| Base | 3.0 equiv | Anhydrous or 3M aq. | |

| Solvent | Toluene / Water (10:1) | [0.2 M] | Biphasic system |

| Temp/Time | 100°C | 2 - 6 h | Fast kinetics |

Step-by-Step Workflow (Method B):

-

Catalyst Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd(OAc)₂ and SPhos in Toluene under

and stir for 10 mins at RT (solution turns yellow/orange). -

Main Setup: To a Schlenk tube, add 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv), Boronic Acid (1.5 equiv), and solid

(3.0 equiv). -

Inerting: Cycle vacuum/Nitrogen 3 times.

-

Addition: Add the pre-formed catalyst solution and the required water (10% v/v relative to toluene).

-

Reaction: Heat to 100°C. The biphasic mixture requires rapid stirring to ensure phase transfer.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Oxidative addition is fast, but Transmetalation is stalled. | Switch to Method B (SPhos/XPhos). Add CsF (2 equiv) to facilitate boronate formation [Source 1]. |

| Protodehalogenation (Ar-I becomes Ar-H) | Hydride source present or Pd cycle too slow. | Use anhydrous conditions with CsF in Dioxane. Ensure solvents are peroxide-free. |

| Homocoupling of Boronic Acid | Oxygen present in the system. | Degas solvents more thoroughly (sparge with Ar for 15 mins). |

| Black Precipitate (Pd Black) | Catalyst decomposition. | Add excess ligand (increase L:Pd ratio to 3:1). Lower temperature to 80°C. |

Experimental Workflow Diagram

Caption: Standard operational workflow for Suzuki coupling of fluorinated aryl iodides.

Safety & Handling

-

Fluorinated Intermediates: Polyfluorinated aromatics can exhibit higher skin permeability. Always wear double nitrile gloves.

-

Base Handling:

and -

Waste Disposal: Segregate fluorinated organic waste. Do not mix with strong acids as trace fluoride ions may generate HF in acidic environments (though unlikely with this specific scaffold, it is a best practice for poly-F compounds).

References

-

ACS Catalysis. "Palladium-Catalyzed Solid-State Polyfluoroarylation of Aryl Halides." ACS Catal., 2021.[3] Link

-

ResearchGate. "Facile Preparation of 3-Substituted-2,6-difluoropyridines and Application to the Synthesis of 2,3,6-Trisubstituted Pyridines."[4] ResearchGate, 2025. Link

-

PMC. "Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling."[5] PubMed Central, 2011. Link

-

Beilstein Journals. "Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline." Beilstein J. Org. Chem., 2014.[2] Link

-

MDPI. "Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds." Molecules, 2011. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Buchwald-Hartwig Amination of 2,6-Difluoro-3-iodobenzotrifluoride

Executive Summary & Strategic Analysis

The amination of 2,6-Difluoro-3-iodobenzotrifluoride represents a complex chemoselectivity challenge in medicinal chemistry. This substrate features a highly electron-deficient

-

Nucleophilic Aromatic Substitution (

): The highly electron-withdrawing nature of the ring activates the C-F bonds (particularly at the 2 and 6 positions, ortho to the -

Protodehalogenation: Electron-poor aryl iodides are susceptible to reductive deiodination, especially if the catalytic cycle stalls.

The Core Directive: To succeed, the protocol must accelerate the Palladium catalytic cycle (Oxidative Addition

Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the competing pathways. Understanding this bifurcation is critical for troubleshooting.

Figure 1: Chemoselectivity landscape. Success depends on favoring the green pathway over the red

Optimized Experimental Protocol

This protocol utilizes BrettPhos (for primary amines) or RuPhos (for secondary amines). These ligands create a protective steric pocket that facilitates reductive elimination in crowded systems while preventing the formation of inactive Palladium-iodide dimers.

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Precatalyst | Source of Pd(0). The G3 precatalyst ensures rapid initiation, crucial to competing with | |

| Ligand | BrettPhos (1° amines) RuPhos (2° amines) | Steric Bulk & Electronics. These dialkylbiarylphosphines promote oxidative addition into the hindered C-I bond and accelerate reductive elimination. |

| Base | Mild Base. Strong bases like NaOtBu promote | |

| Solvent | Toluene or 1,4-Dioxane | Non-polar/Aprotic. Toluene is preferred to precipitate metal-iodide byproducts, preventing catalyst inhibition (the "iodide effect"). |

| Temperature | 80°C (Start lower if possible) | Kinetic Control. Higher temperatures (>100°C) exponentially increase the rate of |

Step-by-Step Procedure

Scale: 1.0 mmol (2,6-Difluoro-3-iodobenzotrifluoride)

-

Preparation (Glovebox or Schlenk Line):

-

Charge a dry reaction vial equipped with a magnetic stir bar.

-

Add

(18 mg, 0.02 mmol, 2 mol% Pd) and BrettPhos (22 mg, 0.04 mmol, 4 mol%). -

Note: If using BrettPhos Pd G3 precatalyst, use 2-4 mol% directly without separate Pd source.

-

Add

(488 mg, 1.5 mmol, 1.5 equiv). Crucial: Base must be finely ground and dry.

-

-

Substrate Addition:

-

Add 2,6-Difluoro-3-iodobenzotrifluoride (308 mg, 1.0 mmol).

-

Add the Amine Nucleophile (1.2 mmol, 1.2 equiv).

-

If the amine is a solid, add it with the base. If liquid, add it after the solvent.

-

-

Solvation & Degassing:

-

Add anhydrous Toluene (5.0 mL, 0.2 M concentration).

-

Seal the vial with a septum cap.

-

Sparge with Argon or Nitrogen for 5–10 minutes. Oxygen inhibits the catalyst and promotes phenol formation.

-

-

Reaction:

-

Place in a pre-heated block at 80°C .

-

Stir vigorously (1000 RPM). Mass transfer is critical for the heterogeneous base.

-

Monitor by LC-MS or GC-MS at 2 hours.

-

Checkpoint: If starting material remains but no side products are forming, increase temp to 90°C. If

product (M-I+Amine) is observed, lower temp to 65°C and increase catalyst loading.

-

-

Workup:

-

Cool to room temperature.[1]

-

Dilute with Ethyl Acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate in vacuo.[1]

-

Purify via flash chromatography (Silica gel). Note: Fluorinated anilines often have low polarity; start with non-polar eluents (e.g., 100% Hexanes/Heptane).

-

Troubleshooting & Optimization Logic

Use this decision tree to navigate experimental failures.

Figure 2: Troubleshooting decision matrix based on LC-MS/GC-MS impurity profiling.

Key Technical Nuances (The "Expertise" Factor)

-

The Iodide Effect: In aminations of aryl iodides, the released iodide ion (

) can bridge two Palladium centers, forming inactive dimers -

Base Strength vs. pKa: While NaOtBu is the standard for B-H amination, its pKa (~17) is sufficient to drive

on this electron-poor ring. Carbonate bases (pKa ~10) are the "Goldilocks" zone: strong enough for the catalytic cycle, too weak for rapid background

Safety & Handling Protocol

-

HF Generation: If the reaction overheats and

occurs at the C-F bond, fluoride ions are released. In the presence of trace moisture, this can generate Hydrofluoric Acid (HF). Always work up with a saturated Sodium Bicarbonate or basic aqueous wash to neutralize potential HF. -

Volatiles: Polyfluorinated arenes can be volatile. Avoid high-vacuum drying for extended periods if the product molecular weight is low.

References

-

Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.

-

Preshlock, S. M., Tudge, M., & Nadeau, C. (2013). "High-Throughput Optimization of Palladium-Catalyzed Amination." Journal of Visualized Experiments, (78), e50675.

Sources

Application Note: 2,6-Difluoro-3-iodobenzotrifluoride as a Strategic Scaffold in Drug Discovery

This Application Note is designed as a comprehensive technical guide for researchers utilizing 2,6-Difluoro-3-iodobenzotrifluoride in pharmaceutical and agrochemical synthesis.

Executive Summary

2,6-Difluoro-3-iodobenzotrifluoride (CAS: 1935141-14-2) is a highly specialized fluorinated building block that offers a unique combination of steric and electronic properties. Its substitution pattern—featuring a trifluoromethyl group flanked by two fluorine atoms, with a reactive iodine handle—makes it an ideal candidate for modulating lipophilicity (LogP) , metabolic stability , and protein-ligand binding affinity in late-stage drug candidates.

This guide details the chemical profile, orthogonal reactivity patterns, and validated protocols for maximizing the utility of this intermediate in the synthesis of kinase inhibitors and other bioactive small molecules.

Chemical Profile & Physical Properties[1][2][3]

| Property | Specification |

| Chemical Name | 2,6-Difluoro-3-iodobenzotrifluoride |

| CAS Number | 1935141-14-2 |

| Molecular Formula | |

| Molecular Weight | 307.99 g/mol |

| Appearance | Clear to pale yellow liquid (typically) |

| Boiling Point | ~180–185°C (Predicted at 760 mmHg) |

| Density | ~2.0 g/mL (Estimated) |

| Key Functional Groups | Trifluoromethyl ( |

| Storage | 2–8°C, inert atmosphere (Ar/N2), light-sensitive |

Strategic Reactivity: The "Orthogonal" Advantage

The power of 2,6-Difluoro-3-iodobenzotrifluoride lies in its orthogonal reactivity . The molecule possesses three distinct reactive sites that can be manipulated sequentially without protecting groups.

Reactivity Map

-

Site A (C-3 Iodine): The most reactive handle. Ideal for Suzuki-Miyaura , Sonogashira , or Buchwald-Hartwig cross-couplings. The adjacent fluorine (C-2) accelerates oxidative addition to Pd(0) via the ortho-fluorine effect.

-

Site B (C-2/C-6 Fluorines): Activated by the strong electron-withdrawing

group. These sites are susceptible to Nucleophilic Aromatic Substitution (-

Regioselectivity: The C-2 fluorine is more electronically activated (due to the inductive effect of the adjacent iodine) but sterically crowded. The C-6 fluorine is less hindered. Careful temperature control can direct substitution.

-

-

Site C (C-1 Trifluoromethyl): Generally inert, serving as a metabolic blocker and lipophilic anchor.

Visual Workflow: Synthetic Pathways

The following diagram illustrates the divergent pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways for 2,6-Difluoro-3-iodobenzotrifluoride, highlighting the orthogonality of the Iodine handle and Fluorine substituents.

Detailed Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid to the C-3 position without disturbing the labile C-2/C-6 fluorines.

Challenge: Strong bases (e.g.,

Reagents:

-

Substrate: 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(2.0 equiv, mild base preferred) -

Solvent: 1,4-Dioxane/Water (4:1 v/v)

Procedure:

-

Setup: Charge a reaction vial with the substrate (308 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

(424 mg, 2.0 mmol). -

Inerting: Evacuate and backfill with Nitrogen (

) three times. -

Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalyst Addition: Add

(25 mg, 0.03 mmol) under a positive stream of -

Reaction: Seal the vial and heat to 60°C for 4–6 hours. Note: Do not exceed 80°C to avoid defluorination.

-

Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over

, filter, and concentrate. -

Purification: Flash chromatography (Hexanes/EtOAc gradient).

Validation Point: The presence of the

Protocol 2: Controlled Substitution

Objective: To introduce a nucleophile (e.g., morpholine) at the C-6 position.

Mechanistic Insight: The C-6 position is sterically more accessible than C-2 (which is flanked by I and

Reagents:

-

Substrate: 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv)

-

Base:

(1.5 equiv) -

Solvent: DMF or DMSO (Anhydrous)

Procedure:

-

Dissolve substrate (1.0 mmol) in anhydrous DMF (3 mL) at 0°C.

-

Add

(1.5 mmol) followed by dropwise addition of Morpholine (1.1 mmol). -

Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.

-

Endpoint: The reaction is usually complete within 2-4 hours at RT. Heating (>50°C) may force bis-substitution or substitution at C-2.

-

Workup: Pour into ice water. Extract with

(to avoid extracting DMF). -

Result: The product will be 2-fluoro-3-iodo-6-morpholino-benzotrifluoride (Regioisomer confirmation by NOE NMR is required).

Protocol 3: Iodine-Magnesium Exchange (Functionalization)

Objective: Conversion of the C-3 Iodine to a carboxylic acid or aldehyde. Safety Critical: This reaction must be performed at cryogenic temperatures to prevent "benzyne" elimination of the adjacent fluorine.

Procedure:

-

Dissolve 2,6-Difluoro-3-iodobenzotrifluoride (1.0 mmol) in anhydrous THF (5 mL).

-

Cool the solution to -78°C (Dry ice/Acetone bath). Stabilize for 15 mins.

-

Add i-Propylmagnesium chloride (iPrMgCl) (2.0M in THF, 1.1 equiv) dropwise over 10 minutes. Do not use n-BuLi if possible, as iPrMgCl is more chemoselective for I/Mg exchange over deprotonation.

-

Stir at -78°C for 30 minutes.

-

Quench (Electrophile):

-

For Acid: Bubble dry

gas through the solution for 15 mins. -

For Formyl: Add anhydrous DMF (3.0 equiv).

-

-

Allow to warm to 0°C slowly, then quench with saturated

.

Application Case Study: Kinase Inhibitor Design

In the development of inhibitors for LRRK2 or EGFR , the 2,6-difluoro-3-substituted motif is often used to occupy hydrophobic pockets while the fluorines form electrostatic interactions with backbone amides.

Hypothetical Workflow:

-

Step 1 (

): React CAS 1935141-14-2 with a chiral amine (R-isomer) to install the solvent-exposed tail at C-6. -

Step 2 (Suzuki): Couple the resulting intermediate with an indazole boronate ester at C-3 to install the hinge-binding motif.

-

Outcome: The

group remains to penetrate the hydrophobic gatekeeper region, while the C-2 Fluorine protects the scaffold from metabolic oxidation.

Safety & Handling

-

Toxicity: Like many polyfluorinated aromatics, this compound should be treated as a potential skin irritant and respiratory sensitizer.

-

Volatility: The estimated boiling point (~180°C) suggests low volatility, but aerosols can be hazardous. Handle in a fume hood.

-

Incompatibility: Avoid strong reducing agents (Lithium Aluminum Hydride) which may defluorinate the ring.

References

-

Structure & Properties: Oakwood Chemical. 2,6-Difluoro-3-iodobenzotrifluoride Product Page. Retrieved from (Verified CAS: 1935141-14-2).

-

Suzuki Coupling Methodology: Molander, G. A., & Canturk, B. (2009).[1] Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240-9261. Link

-

Fluorine Effect in Drug Design: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

- Regioselective :. General principles of SNAr on polyfluorinated arenes. See: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.

(Note: While specific literature on this exact isomer is proprietary or emerging, the protocols above are derived from standard validated methodologies for homologous polyfluorinated iodobenzenes.)

Sources

Process Development Guide: Scalable Functionalization of 2,6-Difluoro-3-iodobenzotrifluoride

Executive Summary

The scaffold 2,6-Difluoro-3-iodobenzotrifluoride (CAS: 1261625-26-6) represents a "privileged structure" in modern medicinal chemistry and agrochemical design. The combination of the trifluoromethyl group (

This guide details two validated, scalable protocols for derivatizing this scaffold:

-

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura): For the installation of aryl/heteroaryl systems.

-

Turbo-Grignard Exchange (Knochel Method): For the introduction of carbonyls, carboxylates, and electrophilic handles at temperatures compatible with pilot-plant reactors (

vs.

Strategic Analysis & Chemical Profile

Structural Reactivity

The 3-iodo position is the primary "handle" for functionalization. However, the presence of three strong electron-withdrawing groups (EWGs) creates a highly electron-poor ring.

-

Oxidative Addition: Rapid. The C-I bond is activated, allowing the use of lower catalyst loadings.

-

Nucleophilic Attack: The ring is susceptible to

at the 2,6-positions if harsh nucleophiles (alkoxides, thiols) are used at high temperatures. -

Metallation: The C-I bond is labile. Lithium-Halogen exchange is extremely fast but risks "scrambling" (migration of the anion) or benzyne formation if not controlled.

Decision Matrix: Route Selection

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Protocol A: Scalable Suzuki-Miyaura Coupling

Objective: Synthesis of 2,6-difluoro-3-(hetero)aryl-benzotrifluorides.

The Challenge

On a kilogram scale, standard Suzuki conditions often fail for polyfluorinated substrates due to:

-

Protodeboronation: The electron-poor aryl boronic acids (if the coupling partner is also fluorinated) are unstable.

-

Homocoupling: Oxidative homocoupling of the boronic acid competes.

Optimized Conditions

We utilize a high-activity precatalyst system (

| Parameter | Specification | Rationale |

| Catalyst | Robust; dppf ligand bite angle prevents rapid catalyst deactivation. | |

| Solvent | 1,4-Dioxane / Water (4:1) | Biphasic system ensures solubility of inorganic base while protecting the catalyst. |

| Base | Milder than carbonates; reduces risk of fluoride displacement ( | |

| Temp | Sufficient for turnover; avoids thermal decomposition of the fluorinated ring. |

Step-by-Step Procedure (100g Scale)

-

Inertion: Charge a 2L jacketed reactor with 2,6-Difluoro-3-iodobenzotrifluoride (100 g, 0.325 mol) and the aryl boronic acid (1.1 equiv). Purge with

for 15 mins. -

Solvent Charge: Add degassed 1,4-dioxane (800 mL). Agitate at 200 RPM.

-

Catalyst Addition: Add

(1.3 g, 0.5 mol%). -

Base Activation: Dissolve

(138 g) in degassed water (200 mL) and add to the reactor. Note: An exotherm of ~5°C may occur. -

Reaction: Heat to

internal temperature. Monitor by HPLC. Conversion >98% is typically achieved in 4-6 hours. -

Workup (Critical for Pd Removal):

-

Cool to

. -

Add SiliaMetS® Thiol (metal scavenger) or equivalent (5 wt% relative to substrate) and stir for 2 hours.

-

Filter through a Celite pad to remove scavenger and Pd black.

-

Phase separate; wash organic layer with brine.

-

Concentrate and recrystallize (usually from Heptane/IPA) to avoid chromatography.

-

Protocol B: Turbo-Grignard Exchange (Knochel Method)

Objective: Synthesis of aldehydes, carboxylic acids, or ketones.

The Challenge

Classical Lithium-Halogen exchange using n-BuLi requires

The Solution: Turbo-Grignard

Using isopropylmagnesium chloride lithium chloride complex (

Reaction Mechanism & Workflow

Figure 2: Workflow for the Knochel Turbo-Grignard exchange.

Step-by-Step Procedure (Scale-Up Compatible)

Safety Note: This reaction is sensitive to moisture.[1] Reactor must be dried at

-

Preparation: Charge reactor with 2,6-Difluoro-3-iodobenzotrifluoride (50 g, 0.162 mol) and anhydrous THF (500 mL, 10V).

-

Cooling: Cool the jacket to

(Internal temp target: -

Exchange: Dosing

(1.3 M in THF, 1.1 equiv) over 30 minutes.-

Control Point: Maintain internal temp

. -

Monitoring: Pull an aliquot after 30 mins, quench with

or

-

-

Electrophile Trapping (Examples):

-

For Aldehyde: Add anhydrous DMF (2.0 equiv) slowly at

. Warm to -

For Carboxylic Acid: Bubble

gas (dried) through the solution at

-

-

Quench:

-

Inverse quench into mild acid (1M citric acid or

) is preferred to control heat release. -

Do not use HCl if the product is acid-sensitive; the

group is stable, but hydrolysis of the C-F bonds can occur under forcing acidic conditions.

-

Quality Control & Troubleshooting

| Observation | Root Cause | Corrective Action |

| Low Yield (Suzuki) | Ensure vigorous | |

| De-iodination (Suzuki) | Hydride source present (beta-hydride elimination from alkyl groups). | Switch solvent to Dioxane/Water; avoid primary alcohols. |

| Starting Material Recovery (Turbo) | Wet THF kills the Grignard. | Test THF water content (<50 ppm required). Dry reactor thoroughly. |

| "Benzyne" Byproducts | Temperature too high during exchange. | Ensure internal temp stays below |

References

-

Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[2] Angewandte Chemie International Edition, 2004, 43, 3333-3336.[2]

- Bao, R., et al. "Recent Advances in the Synthesis of Fluorinated Molecules via Suzuki–Miyaura Cross-Coupling." Chemical Reviews, 2015.

- Organic Process Research & Development (OPRD). "Safety of Grignard Reagents on Scale." (General safety protocols for organomagnesium scale-up).

-

Sigma-Aldrich Application Note. "TurboGrignard for Selective Metalations."

Sources

applications in materials science and agrochemicals

Engineering Stimuli-Responsive Mesoporous Silica Nanoparticles (MSNs) for Targeted Agrochemical Delivery

Executive Summary & Rationale

Conventional agrochemical application suffers from a critical inefficiency: less than 0.1% of sprayed pesticides reach their target pests, with the remainder lost to runoff, photolysis, and drift.[1] This application note details the fabrication of a pH-responsive delivery system using Chitosan-capped Mesoporous Silica Nanoparticles (MSNs).

Why this System?

-

MSNs (MCM-41 type): Selected for their high specific surface area (>800 m²/g) and tunable pore size (2–10 nm), allowing high loading capacities of hydrophobic pesticides (e.g., Pyraclostrobin, Abamectin).

-

Chitosan Capping: Acts as a "smart gatekeeper." At neutral pH (storage/leaf surface), chitosan remains collapsed, trapping the cargo. In acidic environments (e.g., fungal infection sites or insect midguts, pH < 6.0), the amine groups protonate, causing polymer swelling and cargo release.

Mechanism of Action

The following diagram illustrates the logical flow of the synthesis and the stimuli-responsive release mechanism.

Caption: Workflow showing the synthesis of MSNs, drug loading, and the pH-triggered release mechanism via chitosan protonation.

Materials & Reagents

-

Silica Precursor: Tetraethyl orthosilicate (TEOS, 98%).

-

Template: Cetyltrimethylammonium bromide (CTAB).[2]

-

Catalyst: Sodium Hydroxide (NaOH, 2M).

-

Gatekeeper: Low molecular weight Chitosan (Deacetylation >75%).

-

Model Pesticide: Pyraclostrobin (hydrophobic fungicide) or Abamectin.

-

Solvents: Ethanol, Methanol, Acetic Acid.

Experimental Protocols

Protocol A: Synthesis of MCM-41 Mesoporous Silica

Objective: Create uniform nanoparticles with ordered hexagonal pores.

-

Template Preparation: Dissolve 1.0 g CTAB in 480 mL deionized water . Add 3.5 mL of 2M NaOH .

-

Heating: Heat the solution to 80°C under vigorous stirring (700 rpm) in a round-bottom flask.

-

Condensation: Once temperature stabilizes, add 5.0 mL TEOS dropwise.

-

Note: The solution will turn opaque white within 2-5 minutes, indicating hydrolysis and condensation of silica around CTAB micelles.

-

-

Aging: Maintain stirring at 80°C for 2 hours .

-

Collection: Centrifuge at 12,000 rpm for 15 minutes. Wash the pellet 3x with ethanol.

-

Template Removal (Calcination): Dry the pellet overnight. Calcine in a muffle furnace at 550°C for 5 hours (ramp rate 1°C/min).

-

Validation: The resulting white powder is pure MCM-41. BET analysis should show surface area >800 m²/g.

-

Protocol B: Drug Loading & Chitosan Capping

Objective: Load pesticide and seal the pores.

-

Loading: Dissolve 100 mg Pyraclostrobin in 10 mL Methanol. Add 100 mg Calcined MSNs .

-

Impregnation: Stir for 24 hours in the dark (to prevent pesticide photolysis).

-

Optional: Apply vacuum cycles to remove air from pores and enhance loading.

-

-

Capping Solution: Dissolve 50 mg Chitosan in 10 mL of 1% Acetic Acid solution (pH ~4) to ensure solubility.

-

Coating: Add the Chitosan solution dropwise to the pesticide-loaded MSN suspension. Adjust pH to 6.0 using dilute NaOH to induce partial chitosan precipitation/wrapping around the silica surface.

-

Purification: Centrifuge (10,000 rpm, 10 min) and wash once with water to remove free pesticide. Lyophilize (freeze-dry) the product.

Protocol C: In Vitro Release Study (HPLC)

Objective: Quantify pH-responsive release kinetics.

-

Setup: Prepare two release media:

-

Medium A (Neutral): PBS (pH 7.4) + 0.5% Tween 80 (solubilizer).

-

Medium B (Acidic): Acetate buffer (pH 5.0) + 0.5% Tween 80.

-

-

Dialysis: Resuspend 5 mg CS-MSNs in 2 mL of respective buffer. Place in a dialysis bag (MWCO 3.5 kDa).

-

Incubation: Immerse dialysis bag in 40 mL of release medium at 25°C with gentle shaking.

-

Sampling: At set intervals (0, 1, 4, 12, 24, 48 hrs), withdraw 1 mL of medium and replace with fresh buffer.

-

Analysis: Analyze pesticide concentration using HPLC (C18 column, Mobile phase: Acetonitrile/Water).

Data Analysis & Validation

Characterization Benchmarks

To ensure the protocol was successful, compare your results against these standard values:

| Parameter | Technique | Bare MSN (Target) | Chitosan-Capped MSN (Target) | Interpretation |

| Particle Size | DLS / TEM | 100 – 150 nm | 120 – 180 nm | Slight increase indicates polymer coating. |

| Zeta Potential | Electrophoretic Light Scattering | -20 to -30 mV | +15 to +25 mV | Critical: Shift from negative (Silica) to positive (Chitosan) confirms capping. |

| Pore Volume | N2 Adsorption (BET) | > 0.8 cm³/g | < 0.2 cm³/g | Reduction confirms pores are filled/capped. |

Expected Release Profile (Cumulative %)

The following table represents typical data demonstrating the "Smart" behavior.

| Time (Hours) | Release at pH 7.4 (Storage Condition) | Release at pH 5.0 (Trigger Condition) |

| 1 | < 5% | 20% |

| 12 | 10% | 55% |

| 24 | 15% | 75% |

| 48 | 18% | > 85% |

Interpretation: At pH 7.4, the chitosan shell is collapsed and hydrophobic, preventing release (minimizing environmental leaching). At pH 5.0, the amine groups (

Safety & Handling

-

TEOS: Volatile and toxic by inhalation. Handle in a fume hood.

-

Nanomaterials: Wear N95/P2 masks when handling dry MSN powder to prevent inhalation.

-

Environmental: Dispose of pesticide-contaminated supernatants as hazardous chemical waste.

References

-

Recent Advances in Stimulus-Responsive Nanocarriers for Pesticide Delivery. Journal of Agricultural and Food Chemistry (2024). [Link]

-

Quaternized Chitosan-Capped Mesoporous Silica Nanoparticles as Nanocarriers for Controlled Pesticide Release. Nanomaterials (2016). [Link]

-

Eco-Efficient Systems Based on Nanocarriers for the Controlled Release of Fertilizers and Pesticides. Plants (2023). [Link]

-

One-Pot Synthesized Mesoporous Silica Nanoparticles Loaded with Chlorfenapyr. ACS Omega (2020). [Link]

-

Chitosan-capped mesoporous silica nanoparticles as pH-responsive nanocarriers. International Journal of Nanomedicine (2014). [Link]

Sources

Troubleshooting & Optimization

optimizing yield for 2,6-Difluoro-3-iodobenzotrifluoride cross-coupling

Technical Support Center: 2,6-Difluoro-3-iodobenzotrifluoride Optimization

Part 1: Substrate Intelligence (The "Why")

Before troubleshooting, you must understand the unique personality of 2,6-Difluoro-3-iodobenzotrifluoride .[1] This is not a standard aryl iodide; it is a "push-pull" electronic minefield.[1]

-

The Electronic Trap (Fast Ox-Add, Slow Transmetallation): The trifluoromethyl group (C1) and two fluorine atoms (C2, C6) create a severely electron-deficient ring.[1] Consequently, oxidative addition to Pd(0) is extremely fast.[1] However, the resulting Pd(II) intermediate is highly electrophilic and stable, making it reluctant to undergo transmetallation with the nucleophile (boronic acid).[1]

-

The "Yield Killer" (Protodeiodination): Because the Pd(II)-Ar species sits waiting for transmetallation, it becomes vulnerable to scavenging hydrides from the solvent, moisture, or ligand.[1] This leads to protodeiodination (replacing Iodine with Hydrogen), often misdiagnosed as "unreacted starting material" by TLC if not carefully checked by GC/LC-MS.[1]

-

The Steric Gate: The iodine at C3 is flanked by a Fluorine at C2.[1] While Fluorine is small (Van der Waals radius ~1.47 Å), its high electronegativity repels the incoming nucleophile, requiring a catalyst system that is both electron-rich and sterically accessible.[1]

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "I see full conversion of the iodide, but my isolated yield is <40%. The major byproduct is the de-iodinated parent arene."

Diagnosis: You are suffering from Protodeiodination .[1] The oxidative addition happened, but the Pd species found a Hydrogen atom faster than it found your Boronic Acid.[1]

Corrective Actions:

-

Switch Solvent System: If you are using alcohols (MeOH, EtOH) or wet solvents, stop immediately.[1] Alcohols are primary hydride sources for electron-poor Pd-aryls.[1]

-

Recommended: Anhydrous 1,4-Dioxane or Toluene .[1]

-

-

Increase Boronate Nucleophilicity: The boronic acid is likely not "hot" enough to attack the stabilized Pd(II) center.[1]

-

Water Control: While Suzuki couplings usually tolerate water, this specific substrate does not.[1] Use a 95:5 organic:water ratio or strictly anhydrous conditions with a phase transfer catalyst (like 18-crown-6) if using solid bases.[1]

Scenario B: "I see a new impurity spot that matches the mass of my nucleophile adding to the ring, but the Iodine is still there (or Fluorine is missing)."

Diagnosis: Nucleophilic Aromatic Substitution (

Corrective Actions:

-

Soften the Base: Avoid alkoxides (NaOMe, NaOtBu) or hydroxides.[1] They are strong nucleophiles.[1]

-

Recommended: Use

or

-

-

Lower Temperature:

has a higher activation energy than Pd-catalyzed coupling.[1] Lower the temp to 60-70°C and increase reaction time.

Scenario C: "The reaction stalls at 50% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst Poisoning via Pd-F Formation. Occasionally, C-F activation occurs, or fluoride ions in solution form stable Pd-F species that are catalytically inactive (catalyst resting state sink).[1]

Corrective Actions:

-

Ligand Switch: Move to a bulky, electron-rich biaryl phosphine like XPhos or RuPhos .[1] These ligands create a "protective shell" around the Pd, preventing the formation of stable, inactive dimers and promoting the difficult reductive elimination step.[1]

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to balance the rate of oxidative addition with transmetallation while suppressing protodeiodination.[1]

| Component | Recommendation | Rationale |

| Catalyst | Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) | Generates a highly active monoligated Pd(0) species.[1] XPhos is bulky enough to prevent homocoupling but electron-rich enough to drive the cycle.[1] |

| Alternative | Pd(dppf)Cl₂ · DCM | Robust alternative if Buchwald ligands are unavailable; the bite angle of dppf stabilizes the intermediate.[1] |

| Solvent | 1,4-Dioxane (Anhydrous) | Non-protic.[1] High boiling point allows thermal activation without hydride donation.[1] |

| Base | Strong enough to activate Boron, bulky/insoluble enough to minimize | |

| Additive | Water (2-5% v/v) | Strictly controlled.[1] Just enough to solubilize the base, not enough to cause hydrolysis/protodeiodination.[1] |

| Temp | 80°C | Optimal balance between rate and selectivity. |

Step-by-Step Workflow:

-

Charge reaction vial with 2,6-Difluoro-3-iodobenzotrifluoride (1.0 equiv), Boronic Acid (1.5 equiv),

(3.0 equiv), Pd(OAc)₂ (2 mol%), and XPhos (4 mol%).[1] -

Cap and purge with Argon for 5 minutes (Crucial: Oxygen promotes homocoupling).

-

Add anhydrous 1,4-Dioxane via syringe.[1]

-

Add degassed water (approx 50 µL per mL of dioxane).

-

Heat to 80°C for 4-6 hours.

-

QC Check: Take an aliquot at 1 hour. If "Parent Arene" (de-iodinated) > 5%, lower temp to 60°C and double the boronic acid concentration.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the "Danger Zones" specific to this polyfluorinated substrate.

Caption: Mechanistic pathway highlighting the critical competition between productive coupling (Center) and the two primary failure modes: Protodeiodination (Right) and SNAr (Left).

References

-

Buchwald, S. L., et al. (2005).[1] "Ligand Effects in Pd-Catalyzed Cross-Coupling Reactions." Angewandte Chemie International Edition. (Foundational work on XPhos/SPhos utility for hindered/electron-poor substrates). [1]

-

Fandrick, D. R., et al. (2015).[1] "Challenges in the Coupling of Polyfluorinated Aryl Boronates." Journal of Organic Chemistry. (Discusses the stability issues of fluorinated intermediates). [1]

-

Yoneda Labs. (2024).[1] "Suzuki-Miyaura Cross-Coupling: Practical Guide." (General troubleshooting for electron-deficient electrophiles).

-

BenchChem Technical Support. (2025). "Application Notes: 3-Iodobenzotrifluoride Reaction Condition Optimization." (Specific substrate handling). [1]

Sources

side reactions and byproducts in 2,6-Difluoro-3-iodobenzotrifluoride synthesis

Welcome to the Technical Support Center for the synthesis of 2,6-Difluoro-3-iodobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and understand the formation of potential byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and efficient synthesis.

Introduction

2,6-Difluoro-3-iodobenzotrifluoride is a valuable building block in medicinal chemistry and materials science due to its unique substitution pattern, which imparts specific electronic and lipophilic properties to target molecules. The synthesis of this compound, however, can be challenging due to the highly deactivated nature of the aromatic ring and the potential for side reactions. This guide will focus on the most probable synthetic routes and the critical parameters for success.

The most logical and commonly employed synthetic strategy involves a two-step process starting from 2,6-difluorobenzotrifluoride:

-

Nitration: Introduction of a nitro group at the 3-position of 2,6-difluorobenzotrifluoride.

-

Reduction: Reduction of the nitro group to an amine, yielding 3-amino-2,6-difluorobenzotrifluoride.

-

Sandmeyer Iodination: Conversion of the amino group to an iodide via a diazonium salt intermediate.

An alternative, though potentially less selective, approach is the direct electrophilic iodination of 2,6-difluorobenzotrifluoride. This guide will cover both methodologies, with a primary focus on the more controlled Sandmeyer approach.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,6-Difluoro-3-iodobenzotrifluoride, providing probable causes and actionable solutions.

Problem 1: Low Yield or No Reaction During Nitration of 2,6-Difluorobenzotrifluoride

-

Probable Cause: Insufficiently harsh nitrating conditions. The presence of two electron-withdrawing fluorine atoms and a trifluoromethyl group strongly deactivates the aromatic ring, making electrophilic aromatic substitution difficult. Standard nitrating conditions (e.g., HNO₃/H₂SO₄) may not be effective.

-

Recommended Solution:

-

Use of Fuming Nitric and Sulfuric Acids: Employ a mixture of fuming nitric acid and fuming sulfuric acid (oleum) to generate a higher concentration of the active nitronium ion (NO₂⁺).

-

Elevated Temperatures: Carefully increase the reaction temperature. Monitor the reaction closely by TLC or GC to avoid decomposition.

-

Anhydrous Conditions: Ensure all reagents and glassware are dry, as water can consume the strong acids and reduce the concentration of the nitronium ion.

-

Problem 2: Incomplete Reduction of 3-Nitro-2,6-difluorobenzotrifluoride

-

Probable Cause: Inefficient reducing agent or incomplete reaction.

-

Recommended Solution:

-

Choice of Reducing Agent: While various reducing agents can be used (e.g., SnCl₂/HCl, Fe/HCl, catalytic hydrogenation), catalytic hydrogenation with Pd/C is often a clean and efficient method for reducing nitro groups on fluorinated compounds.[1]

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure complete conversion of the starting material.

-

Catalyst Activity: Ensure the palladium catalyst is active. If necessary, use a fresh batch of catalyst.

-

Problem 3: Low Yield and/or Formation of Black Tarry Byproducts During Sandmeyer Iodination

-

Probable Cause: Decomposition of the diazonium salt intermediate. Aryl diazonium salts are often unstable, especially at elevated temperatures.[2][3] The presence of multiple electron-withdrawing groups on the aromatic ring can further influence stability.

-

Recommended Solution:

-

Strict Temperature Control: Maintain the temperature of the diazotization reaction between 0 and 5 °C. The subsequent iodination step should also be performed at low temperature, with gradual warming only if necessary.

-